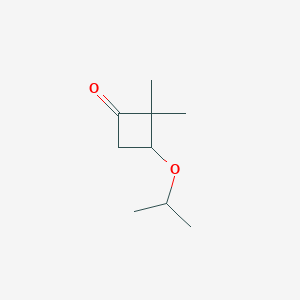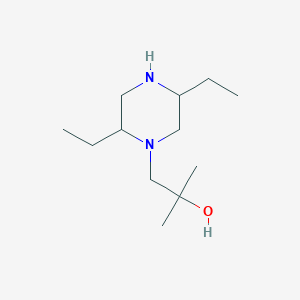
3-Amino-1-(2-éthoxyphényl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-1-(2-ethoxyphenyl)propan-1-ol” is an organic compound with the molecular formula C11H17NO2 . It is a derivative of propanolamines, which are a class of compounds that contain a propanol (a three-carbon alcohol) and an amine group .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2-ethoxyphenyl)propan-1-ol” can be represented by the InChI code: 1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 . This indicates that the compound contains an ethoxyphenyl group attached to the first carbon of propanol, and an amino group attached to the third carbon.Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-ethoxyphenyl)propan-1-olyl-3-aminopropanol is not fully understood. However, it is believed that the compound acts as a weak base and can form complexes with metal ions, which may be involved in the formation of various compounds. In addition, the compound may act as a proton donor, which may be involved in the formation of various complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-1-(2-ethoxyphenyl)propan-1-olyl-3-aminopropanol are not fully understood. However, it is believed that the compound may act as an inhibitor of the enzymes involved in the metabolism of drugs and other compounds. In addition, the compound may act as an antioxidant, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-1-(2-ethoxyphenyl)propan-1-olyl-3-aminopropanol has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and boiling point, making it easy to handle and store. In addition, it is a relatively inexpensive compound, making it an attractive option for research projects. However, it is important to note that the compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research into 3-Amino-1-(2-ethoxyphenyl)propan-1-olyl-3-aminopropanol. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to explore its potential as a therapeutic agent, as it has already been shown to have some therapeutic activity. Additionally, further research into the synthesis methods of the compound could yield new and improved methods for its production. Finally, further research into the mechanism of action of the compound could yield new insights into its potential applications in various fields.
Applications De Recherche Scientifique
Chimie médicinale : Synthèse des principes pharmaceutiques actifs (API)
3-Amino-1-(2-éthoxyphényl)propan-1-ol : est utilisé comme précurseur dans la synthèse de divers API. Sa structure est susceptible de modifications, ce qui permet de créer une large gamme de composés pharmacologiquement actifs. Par exemple, il peut subir une O- ou N-arylation et une amidation sélectives pour produire des molécules ayant des effets thérapeutiques potentiels .
Chimie industrielle : Production de polyuréthanes
Dans les applications industrielles, ce composé sert de composant de base pour la production de polyuréthanes. Sa fonctionnalité amine réagit avec les isocyanates pour former des liaisons uréthanes, qui sont intégrales aux réseaux polymères dans les polyuréthanes, conférant flexibilité et durabilité aux matériaux .
Synthèse organique : Lieur moléculaire
Les deux groupes fonctionnels du composé en font un excellent lieur moléculaire en synthèse organique. Il peut être utilisé pour relier divers fragments moléculaires de manière contrôlée, facilitant la construction de molécules organiques complexes ayant les propriétés souhaitées .
Développement pharmaceutique : Formulation des médicaments
Les propriétés de ce composé sont étudiées à des fins de formulation de médicaments. Sa capacité à interagir avec d'autres composés peut améliorer la solubilité et la stabilité des médicaments, ce qui le rend précieux dans le développement de nouveaux systèmes d'administration de médicaments .
Propriétés
IUPAC Name |
3-amino-1-(2-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,10,13H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNLSRIFMKAZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)

![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)
![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)
![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)






